3-(1-Methylazetidin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylazetidin-3-yl)aniline is an organic compound with the molecular formula C10H14N2 It is a derivative of aniline, where the aniline ring is substituted with a 1-methylazetidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(1-Methylazetidin-3-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylazetidin-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-(1-Methylazetidin-3-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-(1-Methylazetidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylazetidin-3-yl)aniline
- 3-Phenylazetidine
- 3-Methyl-3-phenylazetidine
Uniqueness
3-(1-Methylazetidin-3-yl)aniline is unique due to the specific positioning of the azetidine ring on the aniline structure. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(1-methylazetidin-3-yl)aniline |
InChI |
InChI=1S/C10H14N2/c1-12-6-9(7-12)8-3-2-4-10(11)5-8/h2-5,9H,6-7,11H2,1H3 |
InChI Key |
DLXJBTWRJXQVQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.